molecular formula C16H23N3O4S B5564300 1-(4-methoxyphenyl)-5-methyl-4-(1-pyrrolidinylsulfonyl)-2-piperazinone

1-(4-methoxyphenyl)-5-methyl-4-(1-pyrrolidinylsulfonyl)-2-piperazinone

Cat. No. B5564300
M. Wt: 353.4 g/mol
InChI Key: APLGTVPDCZWUKB-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are significant for their diverse pharmacological properties and complex synthesis processes. Similar compounds have been synthesized and studied for their structural characteristics and potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

Synthesis of similar compounds typically involves cyclocondensation reactions, as demonstrated in the synthesis of related piperazinedione derivatives. These processes often require precise conditions to ensure the formation of the desired product with high purity and yield (Zhang, Wen, Tang, & Li, 2007).

Molecular Structure Analysis

The structural characterization of such compounds is usually performed using techniques like IR, 1H NMR, and single crystal X-ray diffraction. These methods provide detailed insights into the molecular geometry, confirming the presence of key functional groups and the overall molecular architecture (Zhang, Wen, Tang, & Li, 2007).

properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-4-pyrrolidin-1-ylsulfonylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-13-11-18(14-5-7-15(23-2)8-6-14)16(20)12-19(13)24(21,22)17-9-3-4-10-17/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLGTVPDCZWUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1S(=O)(=O)N2CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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